molecular formula C6H8N2O2 B1284928 2-(1H-pyrazol-1-yl)propanoic acid CAS No. 956722-93-3

2-(1H-pyrazol-1-yl)propanoic acid

Cat. No. B1284928
CAS RN: 956722-93-3
M. Wt: 140.14 g/mol
InChI Key: BIFKSWDIQROCGX-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-1-yl)propanoic acid, also known as pyrazole-3-carboxylic acid, is an organic compound that has a variety of applications in scientific research. It is a white, crystalline solid that is soluble in water, ethanol, and other organic solvents. Its chemical structure consists of a pyrazole ring attached to a carboxylic acid group. Pyrazole-3-carboxylic acid has been used in a variety of scientific studies due to its unique properties, such as its ability to form complexes with various metals and its ability to act as a chelating agent.

Scientific Research Applications

Crystal Structure Analysis

  • Synthesis and Structural Determination : A study by Kumarasinghe, Hruby, and Nichol (2009) focused on the synthesis of derivatives related to 2-(1H-pyrazol-1-yl)propanoic acid. They highlighted the challenges in identifying regioisomers and utilized single-crystal X-ray analysis for unambiguous structure determination. This research emphasizes the compound's role in structural analysis and molecular characterization (Kumarasinghe et al., 2009).

Pharmaceutical Research

  • Antimicrobial Activity : Sid et al. (2013) synthesized derivatives of this compound and evaluated them for antimicrobial activity. Their findings indicate significant to moderate antimicrobial effects, showcasing the compound's potential in developing new antimicrobial agents (Sid et al., 2013).

Material Science and Chemistry

  • Catalysis and Polymerization : Research by Matiwane, Obuah, and Darkwa (2020) explored pyrazolyl compounds, including 2-(1H-pyrazol-1-yl)ethyl-amine, in the context of catalysts for copolymerization reactions. Their work demonstrates the application of these compounds in material science, particularly in polymer production (Matiwane et al., 2020).

Renewable Resources Conversion

  • From Levulinic Acid to Pyrazole Derivatives : Flores et al. (2014) reported the conversion of levulinic acid into various derivatives, including 3-(1H-pyrazol-3-yl)propanoates. This study is significant in the context of utilizing renewable resources to generate value-added chemicals, indicating the compound's role in green chemistry and sustainable practices (Flores et al., 2014).

Safety and Hazards

2-(1H-pyrazol-1-yl)propanoic acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has been classified for acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

Future Directions

Pyrazole compounds, including 2-(1H-pyrazol-1-yl)propanoic acid, continue to be an area of interest in organic chemistry due to their diverse and valuable synthetical, biological, and photophysical properties . Future research may focus on the development of novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions .

Biochemical Analysis

Biochemical Properties

2-(1H-pyrazol-1-yl)propanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, pyrazole derivatives, including this compound, have been shown to inhibit certain enzymes, thereby affecting metabolic pathways . The compound’s interaction with enzymes such as cholinesterase suggests its potential as a neuroprotective agent . Additionally, its ability to form hydrogen bonds with biomolecules enhances its binding affinity and specificity .

Cellular Effects

This compound influences various cellular processes. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with reactive oxygen species (ROS) can lead to oxidative stress, impacting different cellular components . Furthermore, its role in inhibiting enzymes like cholinesterase can influence neurotransmission and cellular communication .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, forming stable complexes that inhibit or activate enzymatic activity . The compound’s ability to donate and accept hydrogen bonds facilitates its interaction with other molecules, enhancing its biological activity . Additionally, its interaction with enzymes can lead to changes in gene expression, further influencing cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that pyrazole derivatives, including this compound, can maintain their biological activity over extended periods . Factors such as temperature and pH can affect the compound’s stability and degradation rate .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enzyme inhibition and neuroprotection . At higher doses, it can lead to toxic or adverse effects, including oxidative stress and cellular damage . The threshold effects observed in these studies highlight the importance of dosage optimization for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . The compound’s role in inhibiting specific enzymes can alter metabolic pathways, leading to changes in metabolite concentrations and overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It interacts with transporters and binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can influence its biological activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound can be directed to specific compartments or organelles through targeting signals and post-translational modifications . Its localization within subcellular structures can enhance its interaction with target biomolecules, thereby modulating its biological effects .

properties

IUPAC Name

2-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8N2O2/c1-5(6(9)10)8-4-2-3-7-8/h2-5H,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BIFKSWDIQROCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00588595
Record name 2-(1H-Pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

140.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

956722-93-3
Record name 2-(1H-Pyrazol-1-yl)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00588595
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(1H-pyrazol-1-yl)propanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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